molecular formula C24H25N3O4 B11011919 2-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11011919
M. Wt: 419.5 g/mol
InChI Key: OWMRCKOMTGEDSQ-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a dihydroisoquinoline ring, and methoxyethyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, including the formation of the indole and dihydroisoquinoline rings, followed by their coupling. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, ensuring high yields, and maintaining purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, particularly on the indole and dihydroisoquinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of A549 lung cancer cells, with a minimum inhibitory concentration (MIC) as low as 3.90 μg/mL. The mechanism of action may involve:

  • Enzyme Inhibition : Targeting enzymes involved in cell proliferation.
  • Receptor Interaction : Modulating receptor pathways related to apoptosis and inflammation.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties , effective against both Gram-positive and Gram-negative bacteria. It has been shown to inhibit the growth of Mycobacterium tuberculosis, which is crucial given the rising resistance to conventional antibiotics.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • In vitro Studies : A study conducted by the National Cancer Institute evaluated the anticancer activity against a panel of cancer cell lines, demonstrating significant efficacy in cell growth inhibition.
  • Antimicrobial Testing : Research on its antimicrobial effects showed that it could effectively combat resistant strains of bacteria, indicating potential for development into new antibiotic therapies.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyethyl)-1H-indole-4-carboxamide
  • 1-(2-methoxyethyl)-1H-indole-4-carboxamide
  • 2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Uniqueness

The uniqueness of 2-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide lies in its combined structural features, which may confer distinct chemical and biological properties compared to its analogs

Biological Activity

The compound 2-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic molecule belonging to the class of indole derivatives. Indole derivatives are widely recognized for their diverse biological activities, making them significant in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C22H23N3O2
Molecular Weight 361.4 g/mol
IUPAC Name This compound
Canonical SMILES CC1=C2C=CN(C2=CC=C1)CC(=O)NC3=C4C=CN(C4=CC=C3)CCOC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may modulate receptor activity, influencing cellular responses.
  • Enzyme Inhibition : It has the potential to inhibit specific enzymes, thereby interfering with metabolic pathways.
  • DNA/RNA Interaction : The compound could affect gene expression and protein synthesis by interacting with nucleic acids.

Antiproliferative Effects

Recent studies have indicated that indole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that similar compounds showed cytotoxic effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) through mechanisms involving topoisomerase I inhibition and apoptosis induction .

Enzyme Inhibition

The compound's structural characteristics suggest potential inhibitory effects on critical enzymes involved in metabolic processes. For example:

  • Xanthine Oxidase (XO) : Some derivatives within this chemical class have shown promising XO inhibitory activity, which is relevant for conditions like hyperuricemia. The IC50 values for related compounds were reported as low as 3.34 μmol/L .

Study 1: Antiproliferative Activity

In a systematic evaluation of a library of oxadiazole derivatives, several compounds demonstrated significant cytotoxicity against human cancer cell lines. The study utilized the MTT assay to assess cell viability and indicated that modifications in the structure significantly influenced biological activity .

Study 2: Enzyme Inhibition

A comparative analysis of various indole derivatives revealed that certain structural modifications enhanced the inhibitory potency against XO. For instance, introducing specific functional groups was shown to increase bioactivity significantly, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-N-[1-(2-methoxyethyl)indol-4-yl]-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C24H25N3O4/c1-30-14-12-26-11-10-19-21(8-5-9-22(19)26)25-23(28)20-16-27(13-15-31-2)24(29)18-7-4-3-6-17(18)20/h3-11,16H,12-15H2,1-2H3,(H,25,28)

InChI Key

OWMRCKOMTGEDSQ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CN(C(=O)C4=CC=CC=C43)CCOC

Origin of Product

United States

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